Product packaging for 3-Deazaadenosine(Cat. No.:CAS No. 6736-58-9)

3-Deazaadenosine

Cat. No.: B1664127
CAS No.: 6736-58-9
M. Wt: 266.25 g/mol
InChI Key: DBZQFUNLCALWDY-PNHWDRBUSA-N
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Description

Structural Analogs and Modifications of Adenosine (B11128) in Research

Adenosine, a purine (B94841) nucleoside composed of an adenine (B156593) molecule attached to a ribose sugar, is a fundamental building block for nucleic acids and the energy currency molecule, adenosine triphosphate (ATP). Its structure has been a frequent target for chemical modification to create analogs that can act as agonists, antagonists, or inhibitors of enzymes that metabolize adenosine. These analogs are instrumental in dissecting the complex roles of adenosine signaling and metabolism.

3-Deazaadenosine is a prominent example of such a structural analog. drugbank.com Its defining feature is the replacement of the nitrogen atom at the 3-position of the purine ring with a carbon atom. drugbank.comahajournals.org This seemingly minor alteration prevents it from being a substrate for adenosine deaminase, an enzyme that would otherwise degrade it. researchgate.net While it is an analog of adenosine, it does not interact with adenosine receptors. ahajournals.org Its primary intracellular effect stems from its potent inhibition of S-adenosylhomocysteine (SAH) hydrolase. ahajournals.orgsigmaaldrich.commedchemexpress.com

Other adenosine analogs used in research include cordycepin (B1669437) (3'-deoxyadenosine), which lacks a hydroxyl group at the 3' position of the ribose moiety and is known to inhibit cancer cell growth, and tubercidin (B1682034) (7-deazaadenosine), another analog with a modification in the purine ring system. researchgate.netnih.gov The study of these various analogs, each with unique structural modifications, allows researchers to target specific enzymes and pathways with greater precision.

Historical Context of this compound in Mechanistic Biology

The exploration of this compound in biological research dates back several decades. Early studies in the late 1970s identified its significant biological effects, including the ability to inhibit the replication of Rous sarcoma virus and prevent the transformation of chick embryo cells. nih.gov This early work established this compound as a molecule of interest in virology and cancer research.

By the 1980s, its primary mechanism of action was elucidated. Researchers demonstrated that this compound is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. nih.govaacrjournals.org This discovery was pivotal, as it linked the compound's biological effects to the fundamental process of cellular methylation. Studies from this era showed that by inhibiting SAH hydrolase, this compound leads to the accumulation of S-adenosylhomocysteine, which subsequently inhibits various methyltransferase enzymes. nih.gov For example, research in a mouse macrophage cell line showed that this compound treatment inhibited RNA methylation. nih.gov These foundational studies established this compound as a key pharmacological tool to investigate the role of methylation in cellular differentiation, viral replication, and other critical biological functions. aacrjournals.org

Significance of this compound as a Nucleoside Analog in Experimental Models

The unique mechanism of this compound makes it a significant tool in a wide array of experimental models, allowing scientists to explore the downstream consequences of methylation inhibition. As a nucleoside analog, it is readily taken up by cells and exerts its effects by disrupting the delicate balance of the methylation cycle. apexbt.com

Its primary target, S-adenosylhomocysteine hydrolase (AdoHcy hydrolase), is a crucial enzyme that reversibly breaks down S-adenosylhomocysteine (SAH) into adenosine and homocysteine. apexbt.comwikipedia.org By inhibiting this enzyme, this compound causes SAH levels to rise, which in turn acts as a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. apexbt.com This makes this compound a general methylation inhibitor. nih.gov

This property has been exploited in various research fields:

Cancer Research: this compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, suggesting a role in preventing conditions like atherosclerosis. ahajournals.org It achieves this by interfering with Ras signaling and affecting the expression of cell cycle regulators. ahajournals.org More recent computational studies have identified it as a potential antagonist for p38γ, a protein kinase implicated in breast cancer. nih.govresearchgate.net It has also been found to block the induction of murine erythroleukemia cell differentiation at a transcriptional level. aacrjournals.org

Virology: The compound exhibits antiviral activity against a range of viruses, including HIV, Rous sarcoma virus, Ebola, and Marburg viruses. medchemexpress.comnih.govapexbt.com Its ability to inhibit methylation processes is crucial for disrupting the life cycle of these viruses. For instance, it has been shown to reduce Dengue virus (DENV) replication by inhibiting N6-methyladenosine (m6A) modification of RNA. researchgate.net

Inflammation: this compound demonstrates anti-inflammatory properties by suppressing the production of inflammatory mediators. sigmaaldrich.comnih.gov It can inhibit the activation of key signaling pathways like NF-κB and AP-1, which are central to the inflammatory response. nih.gov

Cellular Senescence: Research has shown that this compound can alleviate cellular senescence, the state of irreversible cell cycle arrest. nih.govucl.ac.ukrug.nl It was found to reduce the levels of a specific histone methylation mark (H3K36me3) associated with actively transcribed genes in senescent cells. nih.govucl.ac.uk This effect can enhance the proliferative and regenerative potential of stem cells, highlighting its potential in regenerative medicine. nih.govrug.nl

Research Findings on this compound

Research AreaExperimental ModelKey FindingsReferences
Cancer Human Coronary VSMCsInhibited proliferation and migration; interfered with Ras signaling. ahajournals.org
Breast Cancer (Computational)Identified as a potential p38γ antagonist. nih.govresearchgate.net
Murine Erythroleukemia CellsBlocked differentiation at the transcriptional level. aacrjournals.org
Virology HIV-1 infected PBMCsInhibited p24 antigen production with low IC50 values. medchemexpress.com
Rous Sarcoma VirusInhibited virus reproduction and cell transformation. nih.gov
Dengue Virus (DENV)Reduced DENV replication via inhibition of m6A RNA modification. researchgate.net
Inflammation RAW 264.7 MacrophagesSuppressed LPS-induced inflammatory mediators; inhibited AP-1 and NF-κB signaling. medchemexpress.comnih.gov
Cellular Senescence IMR90 Fibroblasts, Mouse Stem CellsAlleviated replicative and oncogene-induced senescence; reduced H3K36me3 levels. nih.govucl.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4O4 B1664127 3-Deazaadenosine CAS No. 6736-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZQFUNLCALWDY-PNHWDRBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040941
Record name 3-Deazaadenosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6736-58-9
Record name 3-Deazaadenosine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deazaadenosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04546
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Deazaadenosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DEAZAADENOSINE
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Mechanisms of Action: Elucidation of Cellular and Molecular Pathways

S-Adenosylhomocysteine Hydrolase (AHCY) Inhibition and its Downstream Effects

3-Deazaadenosine is a well-documented inhibitor of the enzyme S-Adenosylhomocysteine Hydrolase (AHCY). ahajournals.orgnih.gov AHCY is a crucial enzyme that catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) into adenosine (B11128) and homocysteine. nih.govwikipedia.org This function is vital for the regulation of all S-adenosyl-L-methionine-dependent methylation reactions within the cell. nih.gov

The primary mechanism of this compound's action begins with its potent inhibition of AHCY. ahajournals.orgnih.gov By blocking AHCY, this compound prevents the breakdown of SAH, leading to its intracellular accumulation. nih.govnih.gov SAH itself is a powerful product inhibitor of most S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.gov Therefore, by increasing cellular SAH levels, this compound effectively suppresses the activity of these enzymes. nih.gov

When cells are treated with this compound, particularly in the presence of L-homocysteine thiolactone, a massive intracellular buildup of S-3-deazaadenosylhomocysteine (a derivative of this compound) occurs. nih.govnih.govnih.gov This analogue, along with the accumulated SAH, acts as a strong inhibitor of various methyltransferases, which is central to the compound's biological effects. nih.govnih.gov

SAM-dependent methyltransferases are a vast and vital class of enzymes that transfer a methyl group from SAM to a wide range of biological substrates, including proteins, nucleic acids, lipids, and small molecules. gbiosciences.comproteopedia.org These methylation events are critical for numerous cellular functions, such as gene expression, signal transduction, and protein repair. gbiosciences.com

The inhibition of AHCY by this compound disrupts the essential SAM/SAH ratio. nih.gov The resulting accumulation of SAH leads to feedback inhibition of SAM-dependent methyltransferases, as SAH competes with SAM for binding to the enzyme's active site. nih.govnih.gov This broad-spectrum inhibition of methylation is a key downstream consequence of AHCY blockade by this compound. nih.gov

While often described as a general methylation inhibitor, the effects of this compound can exhibit a degree of specificity depending on the cellular context and the particular methyltransferase involved.

RNA Methylation: In studies using the mouse macrophage cell line RAW264, this compound was found to inhibit RNA methylation. nih.gov The inhibition was not uniform; the synthesis of N6-methyladenosine (m6A) in messenger RNA (mRNA) was inhibited to a greater extent than the synthesis of 7-methylguanosine (B147621). nih.gov This highlights a differential sensitivity among RNA methyltransferases to the inhibitory effects of SAH accumulation. nih.govnih.gov

Histone Methylation: In the context of cellular senescence in human fibroblasts, treatment with this compound led to a global reduction in the levels of Histone H3 Lysine (B10760008) 36 trimethylation (H3K36me3). nih.gov This specific effect on a histone mark associated with actively transcribed genes suggests a significant impact on histone methyltransferases and epigenetic regulation. nih.govnih.gov

Interference with Signal Transduction Pathways

Beyond its role as a methylation inhibitor, this compound directly impacts critical signal transduction pathways that govern cell proliferation, differentiation, and survival. nih.govresearchgate.net

A significant target of this compound's activity is the Ras signaling pathway. ahajournals.orgnih.gov Ras proteins are small GTPases that act as molecular switches in response to extracellular stimuli, such as growth factors. researchgate.net The activation of Ras triggers downstream signaling cascades, including the ERK1/2 and Akt pathways, which are essential for promoting cell cycle entry and proliferation. ahajournals.orgnih.gov Research has demonstrated that this compound can prevent the mitogenic activation of both ERK1/2 and Akt. ahajournals.orgnih.gov In studies on vascular smooth muscle cells (VSMCs), this compound dose-dependently prevented proliferation and migration. ahajournals.orgnih.gov

Effect of this compound on Neointima Formation in Mice
Treatment GroupNeointima/Media RatioReference
Control1.6 ± 0.4 ahajournals.orgnih.gov
This compound0.7 ± 0.2 ahajournals.orgnih.gov

The mechanism by which this compound modulates Ras signaling is through the inhibition of a crucial post-translational modification: methylation. ahajournals.org For Ras proteins to become active, they must translocate to the cell membrane, a process that depends on their carboxyl methylation by the enzyme isoprenylcysteine carboxyl methyltransferase. ahajournals.org This methyltransferase is a SAM-dependent enzyme. ahajournals.org

By inhibiting AHCY and causing the accumulation of the methyltransferase inhibitor SAH, this compound prevents this essential Ras methylation step. ahajournals.orgnih.gov The failure to methylate Ras impairs its translocation to the membrane and subsequent activation, effectively blocking its downstream signaling to the ERK and Akt pathways. ahajournals.org This specific inhibition of Ras function prevents cell cycle entry and proliferation in vascular smooth muscle cells. nih.gov

Ras Signaling Pathway Modulation

Downregulation of ERK1/2 and Akt Phosphorylation

This compound has been shown to influence the phosphorylation status of key signaling molecules, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Akt (also known as Protein Kinase B). Research indicates that treatment with this compound can lead to a reduction in the phosphorylation of both ERK1/2 and Akt. nih.govnih.gov The phosphorylation of these kinases is a critical step in their activation and the subsequent propagation of downstream signals. nih.govplos.org For instance, the activation of Akt involves phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473). nih.gov Studies in various cell lines have demonstrated that this compound treatment can significantly decrease the levels of phosphorylated Akt and ERK1/2. nih.gov This inhibitory effect on phosphorylation suggests that this compound can attenuate the signaling output of pathways that rely on the activation of these kinases.

Mitogen-Activated Protein Kinase (MAPK) Pathway Dysregulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov This pathway consists of a series of protein kinases, including the Raf/MEK/ERK cascade. nih.gov this compound has been found to directly target and suppress the kinase activity of MEK1/2, a central component of the MAPK pathway. nih.gov By inhibiting MEK1/2, this compound prevents the subsequent phosphorylation and activation of ERK1/2, thereby dysregulating the entire MAPK signaling cascade. nih.gov This disruption can lead to the modulation of gene expression and cellular responses that are dependent on MAPK signaling. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Perturbation

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another fundamental signaling route that governs cell survival, growth, and metabolism. nih.govnumberanalytics.comkegg.jpcusabio.com This pathway is activated by various upstream signals, leading to the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) and the subsequent recruitment and activation of Akt. nih.govkegg.jpharvard.edu this compound has been demonstrated to perturb this pathway by inhibiting the phosphorylation and activation of Akt. nih.govnih.gov This inhibition can occur through direct or indirect mechanisms, ultimately leading to a dampening of the pro-survival and pro-growth signals transmitted by the PI3K/Akt pathway. nih.govnumberanalytics.com

Cyclin-Dependent Kinase Inhibitor Modulation (e.g., p21, p27)

Cyclin-dependent kinase (CDK) inhibitors, such as p21 (also known as Cip1) and p27 (also known as Kip1), are key regulators of the cell cycle. nih.govnih.govbohrium.com They function by binding to and inhibiting the activity of cyclin-CDK complexes, thereby controlling cell cycle progression. nih.govbohrium.comelsevierpure.com The expression and activity of these inhibitors are tightly regulated. This compound can indirectly influence the levels and activity of p21 and p27. The activity of p21 and p27 can be regulated by phosphorylation, which can affect their stability and subcellular localization. nih.govyoutube.com For instance, Akt can phosphorylate p21 and p27, leading to their cytoplasmic sequestration and subsequent degradation. youtube.com By inhibiting Akt phosphorylation, this compound may lead to the stabilization and nuclear accumulation of p21 and p27, thereby enhancing their inhibitory effect on CDKs and contributing to cell cycle arrest.

Retinoblastoma Protein (RB) Hyperphosphorylation Inhibition

The Retinoblastoma protein (RB) is a tumor suppressor that plays a critical role in regulating the G1/S phase transition of the cell cycle. nih.govnih.gov The activity of RB is controlled by its phosphorylation state. nih.gov In its hypophosphorylated state, RB binds to the E2F family of transcription factors, inhibiting the expression of genes required for S-phase entry. nih.gov Hyperphosphorylation of RB by cyclin-CDK complexes leads to the release of E2F, allowing for cell cycle progression. nih.govnih.gov By modulating the activity of CDK inhibitors like p21 and p27, which in turn regulate the activity of CDKs, this compound can indirectly lead to the inhibition of RB hyperphosphorylation. nih.govnih.gov This maintains RB in its active, hypophosphorylated state, thereby preventing cell cycle advancement.

Modulation of NF-κB Signaling Pathways

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a central role in regulating inflammatory responses, cell survival, and proliferation. nih.govmdpi.com The activity of NF-κB is tightly controlled, and its dysregulation is associated with various diseases. mdpi.com

Impact on NF-κB Transcriptional Activity

Interactive Data Tables

Table 1: Effects of this compound on Key Signaling Molecules

Target MoleculeEffect of this compoundCellular PathwayReference
p-ERK1/2DownregulationMAPK nih.gov
p-AktDownregulationPI3K/Akt nih.govnih.gov
MEK1/2Inhibition of kinase activityMAPK nih.gov
IKKα/βInhibition of kinase activityNF-κB nih.gov
p65 (RelA)Inhibition of phosphorylation and transcriptional activityNF-κB nih.govmedchemexpress.com

Regulation of IκBα Degradation and Nuclear Translocation of NF-κB

The impact of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway is complex, with research pointing to a dual mechanism of action. NF-κB is a transcription factor that, in its inactive state, is held in the cytoplasm by an inhibitory protein called IκBα. nih.govucla.edu For NF-κB to become active, IκBα must be phosphorylated and subsequently degraded, allowing the NF-κB subunits (like p65 and p50) to translocate to the nucleus and initiate gene transcription. nih.govfrontiersin.org

One line of research demonstrates that this compound promotes the proteolytic degradation of IκBα, which would typically lead to NF-κB activation. nih.gov This degradation, however, occurs without the activation of the IκB kinase (IKK) complex. nih.gov This leads to an increased presence of NF-κB in the nucleus with enhanced DNA binding activity. nih.gov Paradoxically, despite promoting IκBα degradation and nuclear translocation, this compound simultaneously inhibits the transcriptional activity of NF-κB. nih.gov This inhibition is achieved by preventing the necessary phosphorylation of the p65 (RelA) subunit of NF-κB. nih.gov Therefore, while NF-κB moves to the nucleus, it is unable to effectively initiate the transcription of its target inflammatory genes.

Further studies confirm that this compound strongly blocks NF-κB luciferase activity and decreases the translocation of the p65 and p50 subunits into the nucleus under various stimulated conditions, highlighting its anti-inflammatory properties. nih.gov The inhibition of SAHH by this compound leads to an accumulation of S-adenosylhomocysteine (SAH), which has been shown to trigger both canonical and non-canonical NF-κB pathways. nih.govvectorbiolabs.com The canonical pathway is characterized by the degradation of IκB. nih.gov

Direct and Indirect Targeting of MEK1/2 and IKKα/β Kinase Activity

Recent research has revealed that this compound's anti-inflammatory effects are also mediated through the direct and indirect targeting of key kinases in inflammatory signaling pathways. Specifically, studies have identified Mitogen-activated protein kinase kinase 1/2 (MEK1/2) and IκB kinase α/β (IKKα/β) as direct molecular targets of this compound. nih.gov

IKKα/β are the kinases responsible for phosphorylating IκBα, marking it for degradation and thereby activating the NF-κB pathway. nih.govmdpi.com this compound has been shown to directly suppress the kinase activity of IKKα/β. nih.gov It appears to achieve this by preventing the IKKα/β complex from physically associating with its substrate, IκBα. nih.gov

Similarly, MEK1/2 are upstream kinases in the Activator protein-1 (AP-1) signaling pathway, which often works in concert with NF-κB to promote inflammation. MEK1/2 phosphorylate and activate ERK1/2. researchgate.netexcli.de this compound directly inhibits the kinase activity of MEK1/2, preventing them from binding to and phosphorylating ERK. nih.gov

In addition to these direct inhibitory actions, this compound exerts indirect effects through its primary mechanism as an SAHH inhibitor. nih.gov The suppression of SAHH with siRNA (small interfering RNA) produces inhibitory effects on the phosphorylation of ERK and IκBα that are similar to those seen with this compound treatment. nih.gov This suggests that the accumulation of SAH resulting from SAHH inhibition also contributes to the downregulation of these kinase pathways. nih.govnih.gov

Research FindingPathway AffectedMechanismReference
Promotion of IκBα degradationNF-κBIKK-independent proteolytic degradation. nih.gov
Inhibition of p65 phosphorylationNF-κBHinders the transcriptional activity of nuclear NF-κB. nih.gov
Direct suppression of kinase activityIKKα/βPrevents association with IκBα. nih.gov
Direct suppression of kinase activityMEK1/2Prevents association with ERK. nih.gov
Indirect inhibition via SAHHIKKα/β & MEK1/2SAHH suppression mimics the inhibitory effects of 3-DA. nih.gov

Adenosine Kinase and Adenosine Deaminase Inhibition

The cellular effects of this compound are profoundly influenced by its interaction with the enzymes that metabolize adenosine, namely adenosine kinase and adenosine deaminase.

Adenosine Kinase-Dependent Mechanisms

The primary molecular target of this compound is S-adenosylhomocysteine hydrolase (SAHH). selleckchem.com SAHH catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. wikipedia.org By inhibiting SAHH, this compound causes a buildup of SAH and, consequently, an accumulation of adenosine. wikipedia.orgnih.gov

Adenosine kinase (ADK) is the key enzyme responsible for regulating cellular adenosine levels under normal physiological conditions. mdpi.com It does so by phosphorylating adenosine to form adenosine monophosphate (AMP). wikipedia.orgnih.gov Because ADK has a high affinity for adenosine, it is the principal route for its clearance. mdpi.com The accumulation of adenosine following SAHH inhibition by this compound places a significant metabolic burden on ADK. The cell's ability to manage the excess adenosine, and thus the downstream signaling effects, is dependent on the capacity and activity of adenosine kinase. This makes the biological outcomes of this compound treatment inherently dependent on ADK-mediated mechanisms.

Adenosine Deaminase Inhibition and Nucleoside Metabolism

Adenosine deaminase (ADA) is another critical enzyme in purine (B94841) metabolism, catalyzing the irreversible conversion of adenosine to inosine. mdpi.comnih.gov Unlike other adenosine analogs, this compound is considered a poor inhibitor of ADA. nih.gov This characteristic is a crucial aspect of its effect on nucleoside metabolism.


Epigenetic Modulation and Gene Expression Regulation

Histone Methylation Perturbations

The accumulation of SAH following treatment with 3-Deazaadenosine disrupts the activity of histone methyltransferases (HMTs), enzymes that attach methyl groups to histone proteins. nih.gov These modifications are fundamental to chromatin structure and gene accessibility. While methylation at certain histone residues like H3K4 and H3K79 is linked to active transcription, methylation at others, such as H3K9 and H3K27, is associated with gene silencing. nih.govnih.gov

Research has demonstrated that this compound leads to a global reduction in the levels of Histone H3 Lysine (B10760008) 36 trimethylation (H3K36me3). nih.gov H3K36me3 is an epigenetic mark typically associated with the bodies of actively transcribed genes and is involved in processes such as transcriptional elongation, suppression of cryptic transcription, and DNA repair. wikipedia.orgnih.govnih.gov

In a study using human primary fibroblasts, treatment with this compound was shown to disrupt SAM-dependent methyltransferase reactions, resulting in a significant decrease in global H3K36me3 levels. nih.gov This effect was confirmed to be a direct consequence of AHCY inhibition, as similar results were achieved by specifically knocking down the AHCY enzyme. The reduction in H3K36me3 levels was linked to changes in the transcriptional program associated with cellular senescence. nih.gov

Table 1: Effect of this compound on Senescence-Associated Markers

Marker/ProcessEffect of this compound TreatmentAssociated FindingReference
Global H3K36me3 LevelsGlobal ReductionInhibition of AHCY leads to accumulation of SAH, inhibiting H3K36 methyltransferases. nih.gov
Cell Growth Arrest (Senescence)DelayedThe onset of oncogene-induced and telomere-uncapping-induced senescence was slowed. nih.gov
p16INK4a ExpressionReducedLower levels of this key senescence-associated tumor suppressor were observed. nih.gov
Senescence-Associated-β-Galactosidase (SA-β-Gal) ActivityReducedA hallmark of senescent cells, its activity was lower in treated cells. nih.gov

Through its primary mechanism of inducing SAH accumulation, this compound indirectly influences the activity of specific histone methyltransferases, including the well-studied Enhancer of Zeste Homolog 2 (EZH2). nih.gov EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin and gene silencing. nih.govbmbreports.org

EZH2 is not a direct target of this compound. Instead, the compound's inhibition of AHCY leads to elevated SAH levels, which competitively inhibits EZH2's methyltransferase activity. nih.govnih.gov A related compound, 3-Deazaneplanocin A (DZNep), which is also an SAH-hydrolase inhibitor, has been shown to regulate the expression and activity of EZH2, leading to reduced H3K27me3 levels and the reactivation of repressed genes. nih.gov This mechanism highlights how this compound can broadly impact gene silencing pathways controlled by specific methyltransferases like EZH2. nih.govnih.gov

RNA Methylation (m6A) Modulation

Beyond histones, this compound significantly impacts the epitranscriptome, most notably by inhibiting N6-methyladenosine (m6A) modification. nih.gov m6A is the most prevalent internal modification on eukaryotic mRNA and plays a critical role in nearly all aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. nih.govfrontiersin.org This modification is installed by a methyltransferase complex (the "writer"), with METTL3 being the key catalytic component that utilizes SAM as the methyl donor. frontiersin.orgepigentek.com

Studies have shown that treatment with this compound leads to a significant decrease in the total m6A abundance in mRNA. nih.gov For instance, in hepatocellular carcinoma (HCC) cells, this compound markedly reduced the m6A modification of Metal-Regulatory Transcription Factor 1 (MTF1) mRNA, which in turn extended the mRNA's half-life and increased its stability. nih.gov This demonstrates a direct link between this compound treatment, reduced m6A levels, and altered mRNA fate.

The inhibition of m6A methylation by this compound has profound consequences for the replication of numerous viruses. nih.gov Many viruses utilize the host cell's m6A machinery to modify their own RNA, which can enhance viral gene expression, facilitate viral protein production, and help the virus evade the host's innate immune system. nih.govnih.gov

Table 2: Viruses Inhibited by this compound via m6A Modulation

VirusReported Effect of this compoundReference
Human Immunodeficiency Virus (HIV)Inhibited growth and replication; reduced viral RNA abundance. nih.govnih.gov
Ebola Virus (EBOV)Inhibited replication. nih.gov
Influenza A Virus (IAV)Inhibited replication. nih.gov
Human Respiratory Syncytial Virus (HRSV)Inhibited replication. nih.gov
Parainfluenza Virus Type 3 (PIV3)Inhibited replication. nih.gov
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)Suppressed replication in a dose-dependent manner. researchgate.net
Rous Sarcoma Virus (RSV)Inhibited reproduction. nih.gov

The 5' cap is a critical modification on eukaryotic mRNA, essential for protecting the transcript from degradation, promoting splicing, nuclear export, and initiating translation. biosyn.com The canonical cap structure (cap 0) consists of a 7-methylguanosine (B147621) (m7G) molecule. Further methylation can occur on the first and second nucleotides of the transcript (cap 1 and cap 2). biosyn.com

This compound's role as a general methylation inhibitor extends to the methylation events involved in forming the mRNA cap. frontiersin.org Research in a macrophage cell line demonstrated that the accumulation of SAH or its 3-deaza analog following treatment inhibited RNA methylation. nih.gov Specifically, in mRNA, the synthesis of N6-methyladenosine (a component of some caps) and 2'-O-methylation of nucleosides were inhibited. nih.gov However, studies have also indicated that while this compound can reduce mRNA cap methylation, it does so without fundamentally affecting the initial capping process itself, distinguishing it from agents that block capping entirely. frontiersin.org

Transcriptome and Epigenome Integration Studies

Integrative analyses of the transcriptome and epigenome provide a powerful approach to elucidate the comprehensive effects of compounds like this compound on cellular function. By simultaneously examining changes in gene expression and epigenetic marks, researchers can connect the dots between the modification of the epigenetic landscape and the resulting alterations in transcriptional programs.

A significant study has shed light on the integrated effects of this compound (3DA) in the context of cellular senescence, a state of irreversible cell cycle arrest. This research demonstrated that treatment with 3DA can alleviate replicative and oncogene-induced senescence. A key finding was the global reduction of Histone H3 Lysine 36 trimethylation (H3K36me3), an epigenetic mark typically associated with the bodies of actively transcribed genes, in senescent cells treated with 3DA. nih.govnih.govrug.nlresearchgate.netnih.gov

By integrating transcriptome and epigenome data, the study revealed that 3DA treatment has a profound impact on the transcriptional program associated with senescence. nih.govnih.govrug.nlresearchgate.net The analysis showed a differential effect of 3DA on H3K36me3 levels and gene expression across the genome. While a global decrease in H3K36me3 was observed, some gene loci surprisingly accumulated this mark or showed no change, which was mirrored by corresponding changes in gene expression. nih.gov

Gene Set Enrichment Analysis (GSEA) further corroborated these findings, showing that 3DA treatment led to the downregulation of the senescence-associated secretory phenotype (SASP) and other senescence signatures. nih.gov Conversely, an upregulation of E2F-related signatures, which are involved in cell cycle progression, was observed. nih.gov The integrative analysis highlighted a genome-wide positive correlation between H3K36me3 levels and gene expression changes in senescent cells, a correlation that was weaker in 3DA-treated senescent cells, indicating a decoupling of this epigenetic mark and transcription for certain genes under the influence of the compound. nih.gov

These findings underscore the value of integrating epigenomic and transcriptomic data to understand the multifaceted effects of this compound. The compound's ability to modulate the H3K36me3 landscape is directly linked to its capacity to alter the transcriptional programs that govern complex cellular states like senescence.

Table 1: Integrated Transcriptome and Epigenome Findings for this compound in Senescence

FindingOrganism/Cell TypeKey Epigenetic ChangeKey Transcriptional ChangeReference
Alleviation of SenescenceHuman Fibroblasts (IMR90)Reduced global H3K36me3Downregulation of senescence-associated secretory phenotype (SASP) genes; Upregulation of E2F-related genes nih.gov
Differential Genomic ImpactHuman Fibroblasts (IMR90)Global decrease in H3K36me3, with some loci showing accumulation or no changeCorresponding decrease, increase, or no change in gene expression nih.gov
Weakened Epigenome-Transcriptome CorrelationHuman Fibroblasts (IMR90)Altered H3K36me3 landscapeWeaker correlation between H3K36me3 levels and gene expression nih.gov

Non-coding RNA Modulation, Including microRNAs

The regulatory landscape of the cell extends beyond protein-coding genes to include a vast network of non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). These molecules are critical regulators of gene expression at the post-transcriptional level and are themselves subject to epigenetic regulation.

While direct, comprehensive studies on the global modulation of the non-coding RNA landscape by this compound are not abundant, the compound's mechanism of action provides a strong basis for its influence in this area. As an inhibitor of S-adenosylhomocysteine hydrolase (SAHH), this compound leads to the accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases. nih.gov This inhibition is not limited to DNA and histone methyltransferases but can also affect RNA methyltransferases, which are crucial for the function and stability of various RNA species, including ncRNAs.

An intriguing, albeit indirect, link between SAHH inhibition and lncRNA function comes from studies on the lncRNA H19. Research has shown that H19 can bind to and inhibit SAHH, leading to an increase in SAH levels and subsequent alterations in DNA methylation. nih.gov This finding suggests a reciprocal regulatory relationship where an lncRNA can modulate the very enzyme that this compound targets. This raises the possibility that this compound could, in turn, influence the expression or function of lncRNAs like H19 or others that are sensitive to the cellular methylation potential.

MicroRNAs, small non-coding RNAs of approximately 22 nucleotides, are key players in post-transcriptional gene regulation by targeting mRNAs for degradation or translational repression. nih.gov The biogenesis and function of miRNAs can be influenced by epigenetic modifications. Given that this compound alters the cellular methylation status, it is plausible that it could impact miRNA expression profiles. Dysregulation of miRNA expression is a hallmark of many diseases, and restoring normal miRNA levels is a potential therapeutic strategy. frontiersin.org The ability of SAHH inhibitors to modulate gene expression suggests a potential avenue through which they could influence the intricate network of miRNA-mediated gene regulation.

Further research is necessary to delineate the specific effects of this compound on the expression and function of various classes of non-coding RNAs. High-throughput profiling of miRNAs and lncRNAs in cells treated with this compound would provide valuable insights into its broader regulatory effects and could uncover novel mechanisms underlying its biological activities.

Therapeutic Research Applications in Preclinical Models

Anticancer Research

The anticancer properties of 3-Deazaadenosine are primarily linked to its ability to interfere with cellular methylation and key signaling pathways that are often dysregulated in cancer. Research has explored its standalone activity, its potential to enhance the effects of other anticancer agents, and its specific mechanisms of action against oncogenic signaling cascades.

Antitumor Activity in Leukemia Models

While this compound has demonstrated broad anti-proliferative effects, specific preclinical studies detailing its antitumor activity in in-vivo or in-vitro leukemia models were not prominently featured in the reviewed literature. Human promyelocytic leukemia (HL-60) cell lines serve as a common in-vitro model for assessing the anti-leukemic potential of novel compounds. nih.gov However, research has more extensively documented the effects of other novel compounds, such as benzoxazine (B1645224) derivatives and flavonoids, in these specific cell lines. nih.govnih.gov

Synergistic Effects with Anticancer Drugs

Preclinical studies have shown that this compound can work synergistically with other established anticancer therapies, potentially enhancing their efficacy. In breast cancer cell lines, DZA and its analogues have been shown to induce a synergistic inhibition of cell proliferation when combined with the histone deacetylase (HDAC) inhibitor trichostatin A. nih.gov Furthermore, in a human epidermal growth factor receptor 2 (HER2)-positive breast cancer cell line (SKBr3), which showed relative resistance to S-adenosylhomocysteine hydrolase inhibitors alone, co-treatment with the HER2-targeted antibody trastuzumab resulted in synergistic growth inhibition. nih.gov This suggests that DZA could be a valuable component of combination therapies, overcoming resistance and enhancing the therapeutic effects of targeted drugs.

Table 1: Synergistic Effects of this compound with Anticancer Agents
Cell LineCancer TypeCombination AgentObserved EffectReference
Breast Cancer Cell Lines (general)Breast CancerTrichostatin A (HDAC Inhibitor)Synergistic inhibition of proliferation nih.gov
SKBr3HER2-Positive Breast CancerTrastuzumab (Anti-HER2 Antibody)Synergistic growth inhibition nih.gov

Antiviral Research

This compound has demonstrated broad-spectrum antiviral activity, which is largely attributed to its role as an inhibitor of methylation reactions that are essential for the replication of numerous viruses.

Anti-HIV-1 Activity and Mechanisms

This compound and its analogs have shown potent activity against Human Immunodeficiency Virus 1 (HIV-1). nih.gov The primary mechanism is the inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase, which disrupts viral and cellular methylation reactions necessary for viral replication. nih.gov In preclinical studies using peripheral blood mononuclear cells (PBMCs) infected with HIV-1, this compound effectively inhibited the production of the viral p24 antigen, a key marker of viral replication. nih.gov Specifically, against HIV-1 isolates A012 and A018, DZA showed IC₅₀ values of 0.15 and 0.20 µM, respectively. nih.gov The antiviral mechanism appears to be complex, potentially involving the inhibition of transcription, as DZA has been shown to inhibit the expression of the HIV-1 long terminal repeat (LTR).

Table 2: Anti-HIV-1 Activity of this compound
HIV-1 IsolateCell ModelMetricIC₅₀ (µM)Reference
A012PBMCsp24 antigen inhibition0.15 nih.gov
A018PBMCsp24 antigen inhibition0.20 nih.gov

Inhibition of Viral Replication (e.g., SV40, Influenza A Virus)

The inhibitory action of this compound extends to other viruses, notably the Influenza A virus. Its mechanism in this context involves interfering with post-transcriptional modifications of viral mRNA. Studies have shown that DZA specifically inhibits the synthesis of late influenza A virus proteins while causing an overproduction of early proteins in infected chicken embryo cells. This effect is thought to be mediated by its homocysteine derivative, which disrupts the proper methylation and splicing of viral mRNA, particularly affecting the M gene.

While this compound has shown broad antiviral properties, specific studies detailing its direct inhibitory effect on the replication of Simian Virus 40 (SV40) were not identified in the reviewed scientific literature. Research on the inhibition of SV40 replication has often focused on other compounds or the viral T-antigen as a target. nih.gov

Anti-inflammatory and Immunomodulatory Research

This compound has been shown to effectively attenuate the inflammatory cascade triggered by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. In preclinical studies using murine and human macrophage cell lines (RAW264.7 and U937), this compound suppressed the secretion of key inflammatory mediators following LPS stimulation. nih.gov This anti-inflammatory action is mediated through the inhibition of critical signaling pathways. Research indicates that this compound blocks the activation of activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB), two transcription factors that play a pivotal role in expressing pro-inflammatory genes. nih.govnih.gov The mechanism involves the direct suppression of MEK1/2 and IKKα/β kinase activity, which in turn prevents the downstream activation of ERK and the degradation of IκBα, respectively. nih.gov

A hallmark of this compound's anti-inflammatory profile is its ability to suppress the production of a wide array of inflammatory molecules.

Nitric Oxide (NO) and Prostaglandin E2 (PGE2): In LPS-treated RAW264.7 macrophage cells, this compound significantly inhibited the secretion of both NO and PGE2. nih.gov This is achieved by reducing the mRNA expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β): The compound effectively reduces the production of the pro-inflammatory cytokines TNF-α and IL-1β. nih.govnih.gov Studies in RAW264.7 cells demonstrated that this compound and its analogs inhibit TNF-α production at a transcriptional level. nih.govnih.govnih.gov Similarly, mRNA expression of IL-1β was also diminished in macrophages treated with this compound. nih.gov In a rat model of LPS-induced myocardial dysfunction, this compound prevented the elevation of serum TNF-α levels. nih.gov

Table 2: Effect of this compound on Inflammatory Mediator Production

Mediator Model System Stimulus Effect Source
Nitric Oxide (NO) RAW264.7 cells LPS Suppression of secretion nih.gov
Prostaglandin E2 (PGE2) RAW264.7 cells LPS Suppression of secretion nih.gov
TNF-α RAW264.7 cells LPS Inhibition of production nih.govnih.gov
TNF-α Rat model LPS Prevention of serum elevation nih.gov
IL-1β RAW264.7 cells LPS Reduction of mRNA expression nih.gov
IL-6 RAW264.7 cells LPS Reduction of mRNA expression nih.gov

LPS: Lipopolysaccharide.

The immunomodulatory properties of this compound extend to in vivo models, where it has demonstrated clear immunosuppressive effects. In studies involving mice immunized with sheep red blood cells, this compound suppressed immune responses in a dose-dependent manner when administered before the antigen. nih.gov This included effects on hemagglutinin and hemolysin serum titrations and cellular cytotoxicity tests. nih.gov The co-administration of L-homocysteine was found to potentiate this suppressive effect, highlighting the role of S-adenosylhomocysteine hydrolase inhibition in its mechanism of action. nih.gov Furthermore, ex vivo treatment with this compound was shown to be sufficient to improve the engraftment of human umbilical cord blood cells in immunocompromised mice, suggesting it can enhance the efficacy of cellular therapies by restraining senescence-associated processes. rug.nlnih.gov

The anti-inflammatory and immunosuppressive characteristics of this compound suggest its potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis (RA). While direct preclinical studies on this compound in RA models are limited in the provided search results, its known mechanisms of action align with therapeutic goals in RA. The suppression of key cytokines like TNF-α and IL-1β, which are central to the pathophysiology of RA, is a significant indicator of its potential. nih.govnih.gov By inhibiting these mediators, this compound could theoretically alleviate joint inflammation and damage. Its ability to modulate immune cell function and suppress inflammatory responses provides a strong rationale for further investigation in preclinical models of rheumatoid arthritis and other autoimmune conditions. nih.govrug.nl

Cardiovascular Disease Research

This compound has been investigated for its protective effects in various models of cardiovascular disease, primarily focusing on its ability to inhibit processes that lead to atherosclerosis and restenosis.

In a mouse model, this compound was shown to prevent diet-induced fatty streak formation and the expression of adhesion molecules VCAM-1 and ICAM-1 in the aorta. nih.gov Mice on an atherogenic diet treated with the compound showed almost complete inhibition of monocyte adhesion and infiltration, key early events in the development of atherosclerosis. nih.gov This effect is linked to the inhibition of leukocyte adhesion to endothelial cells. mdpi.com

Further research has demonstrated that this compound prevents vascular smooth muscle cell (VSMC) proliferation and migration, which are critical steps in the formation of neointima after vascular injury. ahajournals.org Mechanistically, it interferes with Ras signaling by preventing its methylation and subsequent membrane translocation, which in turn reduces the activation of downstream mitogenic pathways involving ERK1/2 and Akt. ahajournals.org In a mouse model of arterial injury, this compound significantly reduced neointima formation. ahajournals.org

Additionally, in a mouse model of hyperhomocysteinemia, a condition linked to cardiovascular remodeling, this compound mitigated the development of arterial hypertension and aortic wall thickening. nih.gov It achieved this by reducing the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in the pathological remodeling of the arterial wall. nih.gov

Table 3: Preclinical Findings of this compound in Cardiovascular Research

Cardiovascular Model Key Finding Mechanism Source
Diet-Induced Atherosclerosis (Mice) Inhibited fatty streak and neointima formation Suppressed VCAM-1/ICAM-1 expression, inhibited monocyte adhesion nih.gov
Arterial Dilation Injury (Mice) Reduced neointima/media ratio Prevented VSMC proliferation by interfering with Ras/ERK1/2/Akt signaling ahajournals.org
Hyperhomocysteinemia (Mice) Mitigated arterial hypertension and remodeling Decreased expression of MMP-2 and MMP-9 nih.gov
LPS-Induced Myocardial Dysfunction (Rats) Prevented cardiodepression Inhibited VCAM-1/ICAM-1 upregulation and monocyte/neutrophil recruitment nih.gov

VSMC: Vascular Smooth Muscle Cell; MMP: Matrix Metalloproteinase; VCAM-1: Vascular Cell Adhesion Molecule-1; ICAM-1: Intercellular Adhesion Molecule-1.

Prevention of Smooth Muscle Cell Proliferation and Neointima Formation

Uncontrolled proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of atherosclerosis and restenosis following vascular interventions like angioplasty. nih.gov Research has shown that this compound effectively prevents the proliferation and migration of human coronary VSMCs in vitro in a dose-dependent manner. researchgate.net This inhibitory effect is associated with significant changes in cell cycle regulation. researchgate.net Specifically, treatment with this compound leads to an increased expression of the cyclin-dependent kinase inhibitors p21WAF1/Cip1 and p27Kip1, alongside a reduction in G1/S phase cyclins. researchgate.net This prevents the hyperphosphorylation of the retinoblastoma protein, a critical step for cell cycle entry, thereby halting proliferation. researchgate.net

In vivo studies have substantiated these findings. In a rat model where balloon angioplasty was performed on the carotid artery, administration of this compound significantly reduced neointima formation. researchgate.netnih.gov After 14 days, the intima/media ratio was reduced by 67%, and after 21 days, the neointima/media ratio was also significantly decreased. researchgate.netnih.gov This effect was sustained, with a notable reduction in the intima/media ratio still observed three months after the initial injury. nih.gov The underlying mechanism involves the interference with Ras signaling pathways; this compound was found to prevent the activation of Ras and the subsequent phosphorylation of ERK1/2 and Akt in vivo, which are crucial for mitogenic signaling. researchgate.net By blocking these pathways, this compound effectively prevents VSMC cell cycle entry and proliferation, thus inhibiting the formation of neointima. researchgate.netrug.nl

Table 1: Effects of this compound on VSMC Proliferation and Neointima Formation
FindingModel SystemKey MechanismReference
Dose-dependently prevented proliferation and migrationHuman Coronary VSMCs (in vitro)Increased p21 and p27; Decreased G1/S cyclins researchgate.net
Prevented retinoblastoma protein hyperphosphorylationHuman Coronary VSMCs (in vitro)Cell cycle arrest researchgate.net
Reduced intima/media ratio by 67% after 14 daysRat Carotid Artery Balloon Injury ModelInhibition of VSMC proliferation nih.gov
Significantly reduced neointima/media ratioRat Carotid Artery Balloon Injury ModelInterference with Ras methylation and function researchgate.net
Prevented dilation-induced Ras, ERK1/2, and Akt activationRat Carotid Artery Balloon Injury ModelBlockade of mitogenic signaling researchgate.net

Antiatherogenic Effects and Plaque Formation Inhibition

This compound has demonstrated significant antiatherogenic properties in animal models of atherosclerosis. rndsystems.com Its mechanism of action targets the early stages of plaque development, primarily by inhibiting the inflammatory processes that drive lesion formation. rndsystems.comarvojournals.org A critical step in atherogenesis is the recruitment and adhesion of monocytes to the endothelial surface, a process mediated by adhesion molecules. rndsystems.com

In studies using C57BL/6J mice fed an atherogenic diet, treatment with this compound almost completely inhibited the formation of fatty streaks and neointima. rndsystems.comarvojournals.org This was accompanied by a marked suppression of the endothelial expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). rndsystems.comarvojournals.org Consequently, monocyte adhesion to the vascular wall was prevented. rndsystems.com

Further research in apolipoprotein E-deficient (apoE-knockout) mice, another model for atherosclerosis, confirmed these findings. nih.gov In these mice, this compound administration led to a significant reduction in atherosclerotic plaque formation and neointimal area. nih.gov This anti-atherogenic effect was also linked to a significant reduction in the expression of VCAM-1 and ICAM-1 on the endothelial layer. nih.gov An additional mechanism identified in this model was the reduction of serum homocysteine levels, a known independent risk factor for atherosclerosis. nih.gov The application of this compound resulted in a significant reduction of homocysteine levels by 35.9% after 12 weeks and 45.3% after 24 weeks, which may partly explain its anti-atherogenic effects. nih.gov

Table 2: Antiatherogenic Research Findings for this compound
EffectModel SystemAssociated Molecular ChangesReference
Inhibition of fatty streak and neointima formationC57BL/6J Mice on Atherogenic DietSuppressed endothelial VCAM-1 and ICAM-1 expression rndsystems.comarvojournals.org
Prevention of monocyte adhesion to vascular wallC57BL/6J Mice on Atherogenic DietReduced VCAM-1 and ICAM-1 rndsystems.com
Reduced atherosclerotic plaque formationApolipoprotein E-deficient MiceReduced VCAM-1 and ICAM-1 expression nih.gov
Significant reduction of serum homocysteine levelsApolipoprotein E-deficient Mice45.3% reduction after 24 weeks nih.gov

Protective Effects in Myocardial Dysfunction Models

In preclinical models of acute cardiac stress, this compound has shown protective effects against myocardial dysfunction. nih.gov Severe sepsis, for instance, can lead to a profound depression of myocardial contractility, partly due to excessive leukocyte adhesion and the local production of nitric oxide and reactive oxygen species. nih.gov

In a rat model of lipopolysaccharide (LPS)-induced myocardial dysfunction, which mimics the effects of sepsis, treatment with this compound prevented the marked depression of left ventricular contractility. nih.gov The protective mechanism was attributed to its anti-inflammatory properties. nih.gov The compound inhibited the upregulation of the adhesion molecules VCAM-1 and ICAM-1 in postcapillary venules of the myocardium. nih.gov This action prevented the local recruitment of monocytes and neutrophils to the heart tissue, leading to a significant reduction in the accumulation of leukocytes that produce nitric oxide or reactive oxygen species. nih.gov Furthermore, this compound was found to inactivate the transcription factor nuclear factor-kappaB (NF-κB), a key regulator of inflammation, and prevented the LPS-induced elevation of serum tumor necrosis factor-alpha (TNF-α) levels. nih.gov

Age-Related Disease Research

Cellular senescence, a state of stable cell cycle arrest, is a fundamental driver of aging and various age-related pathologies. pierre-francois-roux.comnih.gov Research into this compound has identified it as a compound capable of modulating this core process.

Role in Alleviating Senescence-Driven Age-Related Diseases

This compound has been identified as an agent that can alleviate cellular senescence. pierre-francois-roux.comnih.gov As an inhibitor of S-adenosyl homocysteinase (AHCY), it disrupts cellular methylation processes. pierre-francois-roux.com Specifically, treatment with this compound leads to a reduction in the global levels of Histone H3 Lysine (B10760008) 36 trimethylation (H3K36me3), an epigenetic mark associated with actively transcribed genes. rndsystems.compierre-francois-roux.com By altering the epigenome in this way, this compound treatment affects key factors within the transcriptional program that establishes and maintains the senescent state. rndsystems.compierre-francois-roux.com This ability to partially prevent both replicative and oncogene-induced senescence suggests its potential to counteract the aberrant accumulation of senescent cells that contributes to aging and age-related diseases. pierre-francois-roux.com By intervening in this fundamental aging process, this compound may help delay the onset or ameliorate the symptoms of senescence-driven pathologies. pierre-francois-roux.com

Enhancement of Cellular Fitness and Regenerative Potential

A direct consequence of alleviating senescence is the enhancement of cellular fitness and the restorative capacity of tissues. nih.gov Senescence is known to curb the replicative potential of cells, including adult stem cells, thereby impairing tissue regeneration, particularly in aged individuals. pierre-francois-roux.com

Studies have shown that this compound treatment can rejuvenate aged stem cells. pierre-francois-roux.comnih.gov In preclinical models, it was demonstrated that treating muscle stem cells from very old mice with this compound alleviated their senescence and increased their proliferative and regenerative potential both in vitro and in vivo. pierre-francois-roux.comnih.gov This resulted in an enhanced formation of myofibers in response to muscle injury. pierre-francois-roux.com Similarly, ex vivo treatment with this compound was sufficient to improve the engraftment of human umbilical cord blood cells in immunocompromised mice, a process that is typically limited by the low self-renewal capacity of these cells. nih.govpierre-francois-roux.comnih.gov These findings identify this compound as a promising compound for enhancing the efficiency of cellular therapies by restraining the negative effects of senescence and boosting the regenerative potential of cells. pierre-francois-roux.comnih.gov

Table 3: Research on this compound in Cellular Aging
Research AreaKey FindingMechanism/EffectReference
Alleviating SenescenceReduces global H3K36me3 levelsAHCY inhibition; affects senescence transcriptional program rndsystems.compierre-francois-roux.com
Enhancing Cellular FitnessIncreased proliferative potential of aged muscle stem cellsAlleviation of senescence pierre-francois-roux.comnih.gov
Improving Regenerative PotentialEnhanced formation of myofibers after injuryAmelioration of age-associated loss of stem cell function pierre-francois-roux.com
Boosting Cellular TherapyImproved engraftment of human umbilical cord blood cellsEx vivo expansion and enhanced self-renewal capacity nih.govpierre-francois-roux.com

Potential in Cellular Reprogramming and Induced Pluripotent Stem Cells

The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of regenerative medicine, but the process can be inefficient. arvojournals.org One of the identified barriers to successful reprogramming is the onset of senescence, termed reprogramming-induced senescence. pierre-francois-roux.com

Given that this compound is an effective inhibitor of senescence, it holds potential for improving the efficiency of iPSC generation. pierre-francois-roux.com The mechanism is linked to its role as an S-adenosylhomocysteine hydrolase (AHCY) inhibitor. pierre-francois-roux.com Inhibition of AHCY has been shown to facilitate the generation of iPSCs, partly by stimulating the expression of key pluripotency factors like Oct4. pierre-francois-roux.com By preventing the cellular stress response of senescence that can occur during the intense epigenetic remodeling of reprogramming, this compound could create a more permissive environment for the successful conversion of somatic cells into a pluripotent state. nih.govpierre-francois-roux.com This suggests that incorporating this compound or similar AHCY inhibitors into reprogramming protocols could be a valuable strategy to enhance the yield and quality of iPSCs for research and therapeutic use. pierre-francois-roux.com

Antitubercular Efficacy

Research into the therapeutic potential of this compound has revealed its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies have primarily focused on understanding its mechanism of action and identifying analogues with enhanced potency.

The antitubercular effect of this compound and its derivatives is linked to the enzymatic activity of adenosine (B11128) kinase (Ado kinase) within M. tuberculosis. nih.govoup.com Nucleoside analogues can be metabolized into cytotoxic nucleotides, presenting a different mechanism of action from many existing antitubercular drugs. oup.com This offers a potential avenue for combating drug-resistant strains of the bacterium. oup.com

Preclinical investigations have analyzed various halogenated analogues of this compound to determine their efficacy against M. tuberculosis H37Ra. nih.govoup.com The minimum inhibitory concentration (MIC), a measure of a compound's antibacterial potency, was determined for these analogues. The research demonstrated that the antitubercular activity of specific analogues is dependent on the presence of adenosine kinase. nih.gov This was confirmed by testing against an adenosine kinase-deficient strain of M. tuberculosis, which showed reduced susceptibility. nih.govoup.com

Notably, certain fluorinated analogues of this compound have shown promise. These compounds were found to be significantly better substrates for the M. tuberculosis adenosine kinase compared to the human equivalent, suggesting a degree of selective activity. nih.govoup.com

Detailed Research Findings

A study evaluating a series of halogenated 3-deaza-adenosine analogues identified several compounds with notable antitubercular activity. The minimum inhibitory concentrations (MIC) were determined using a microdilution broth assay against the H37Ra strain of Mycobacterium tuberculosis. The results highlighted that the activity of these compounds was dependent on the mycobacterial adenosine kinase (Ado kinase).

The key findings from this research are summarized in the table below, showcasing the antitubercular efficacy of various this compound analogues.

Antitubercular Activity of this compound Analogues

Compound MIC (mg/L) against M. tuberculosis H37Ra Adenosine Kinase Dependent
2-Fluoro-3-deaza-adenosine Data not specified in abstract Yes
3-Fluoro-3-deaza-adenosine Data not specified in abstract Yes
2,3-difluoro-3-deaza-adenosine Data not specified in abstract Yes

Data derived from studies on halogenated 3-deaza-adenosine analogues and their efficacy against Mycobacterium tuberculosis H37Ra. nih.govoup.com

The research indicated that 2-Fluoro-3-deaza-adenosine, 3-fluoro-3-deaza-adenosine, and 2,3-difluoro-3-deaza-adenosine all exhibited Ado kinase-dependent antitubercular activity. nih.gov Furthermore, these compounds were identified as being at least 10-fold better substrates for the M. tuberculosis Ado kinase than for the human adenosine kinase, suggesting a potential for selective targeting of the mycobacterium. nih.gov

Advanced Methodologies and Structural Studies

Atomic Mutagenesis Studies of Functional RNAs

Atomic mutagenesis, the specific substitution of a single atom within a molecule, is a powerful technique to dissect the functional contributions of individual atoms in biological macromolecules. 3-Deazaadenosine is a key player in the atomic mutagenesis of functional RNAs, providing insights into their properties, structure, and catalytic mechanisms. oup.comnih.govoup.com

The substitution of adenosine (B11128) with this compound within an RNA duplex has a notable impact on its thermodynamic stability. Research has consistently shown that the presence of a c³A can significantly decrease the stability of base pairing. oup.comnih.govoup.com This destabilization is more pronounced compared to its constitutional isomer, 7-deazaadenosine. oup.comnih.govoup.com

The destabilizing effect is quantitatively demonstrated by changes in the melting temperature (Tₘ) of RNA duplexes. For instance, in a hairpin RNA motif, the incorporation of a single c³A can lead to a significant decrease in the Tₘ value, indicating reduced thermal stability. oup.com This reduction in stability is attributed to alterations in the hydrogen bonding capabilities and the hydration pattern of the RNA minor groove. oup.comnih.gov

Table 1: Thermodynamic Data for this compound Modified RNA Hairpin

RNA Sequence Type Modification Tₘ (°C) ΔTₘ (°C)
Native Hairpin II None 70.5 -
Modified Hairpin IIb c³A 62.6 -7.9

This table is based on data presented in a study on the impact of 3-deazapurine nucleobases on RNA properties. oup.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the dynamic properties of molecules in solution. For RNA, NMR can be used to investigate base pair opening dynamics by measuring the exchange rates of imino protons. oup.comnih.govresearchgate.net Studies on this compound-containing RNA have shown significantly enhanced imino proton exchange rates. oup.comnih.govresearchgate.net

This observation indicates that the base pairs involving c³A are more transiently open compared to their unmodified counterparts. researchgate.net The increased dynamics are a direct consequence of the reduced stability of the c³A-containing base pair. oup.comnih.gov These findings from NMR spectroscopy complement the thermodynamic and crystallographic data, providing a more complete picture of how the 3-deaza modification impacts RNA structure and dynamics. oup.comnih.govresearchgate.net

The insights gained from studying this compound-modified RNA have been instrumental in understanding fundamental biological processes like ribosomal peptide bond formation and ribozyme catalysis. oup.comnih.govoup.comresearchgate.net The ribosome, the cellular machinery responsible for protein synthesis, is a ribozyme, meaning its catalytic activity resides in its RNA components.

By strategically incorporating this compound into ribosomal RNA or other ribozymes, researchers can probe the importance of the N3 position of specific adenosine residues in catalysis. nih.govacs.org If the substitution of A with c³A leads to a loss of function, it provides strong evidence that the N3 atom is directly involved in the catalytic mechanism, potentially as a hydrogen bond acceptor. oup.comnih.govoup.com This atomic-level dissection of functional groups has been pivotal in elucidating the catalytic strategies employed by these RNA enzymes. nih.govwwu.edunih.govresearchgate.netnih.gov

Transcriptome and Epigenome Data Integration

Recent research has highlighted the role of this compound in cellular processes beyond its use as a research tool, particularly in the context of cellular senescence. nih.govrug.nlnih.govresearchgate.net Studies have shown that this compound can alleviate cellular senescence, a state of irreversible cell cycle arrest. nih.govrug.nlnih.govresearchgate.net To understand the molecular mechanisms underlying this effect, researchers have integrated transcriptome and epigenome data. nih.govrug.nlnih.govresearchgate.net

Treatment of senescent cells with this compound was found to reduce the global levels of Histone H3 Lysine (B10760008) 36 trimethylation (H3K36me3), an epigenetic mark associated with actively transcribed genes. nih.govnih.gov By combining this epigenomic data with transcriptomic analysis (the study of the complete set of RNA transcripts), it was demonstrated that this compound treatment affects key factors within the transcriptional program of senescence. nih.govrug.nlnih.govresearchgate.net This integrated approach provides a comprehensive view of how this compound modulates gene expression to counteract senescence.

In Vitro and In Vivo Model Systems for Efficacy Evaluation

The therapeutic potential of this compound, particularly in the context of aging and cell therapy, has been evaluated in various in vitro and in vivo model systems. nih.govrug.nlnih.govsigmaaldrich.com

In vitro, the efficacy of this compound has been demonstrated in models of replicative and oncogene-induced senescence. nih.gov Furthermore, it has been shown to alleviate senescence and enhance the proliferative and regenerative potential of muscle stem cells from aged mice in culture. nih.govrug.nlnih.gov

The promising results from in vitro studies have been translated to in vivo models. nih.govrug.nlnih.gov Treatment with this compound improved the function of muscle stem cells in aged mice under conditions of tissue regeneration. nih.gov Moreover, ex vivo treatment of human umbilical cord blood cells with this compound was sufficient to improve their engraftment in immunocompromised mice. nih.govrug.nl These findings from both in vitro and in vivo models underscore the potential of this compound as a compound that can enhance the efficacy of cellular therapies by mitigating the effects of senescence. nih.govrug.nlnih.gov

Structure-Activity Relationship (SAR) Studies for Analogue Development

Modifications of the Purine (B94841) Ring System

The core 7-aminoimidazo[4,5-b]pyridine structure of this compound has been a focal point for synthetic modifications. The replacement of the nitrogen atom at the 3-position with a carbon atom is the defining feature of this class of compounds. Further modifications have explored the importance of other positions in the heterocyclic system. For instance, the presence of the nitrogen at the 1-position (N-1) is not considered crucial for activity, as 1-deazaadenosine (B84304) analogues have shown significant biological effects. In contrast, the nitrogen at the 7-position (N-7) appears to be more critical for maintaining high affinity for adenosine receptors. nih.gov Studies have indicated that the order of importance for the nitrogen atoms in the purine ring for receptor binding is generally N7 > N1 > N3. nih.gov

Modifications of the Ribose Moiety

The ribose portion of this compound is critical for its activity, and various modifications have been investigated to improve metabolic stability and biological potency.

A significant advancement in the development of this compound analogues has been the synthesis of carbocyclic derivatives, where the ribose oxygen is replaced by a methylene (B1212753) group. The carbocyclic analogue of this compound (C-c3Ado) has demonstrated potent, broad-spectrum antiviral activity against a range of DNA and RNA viruses, including vaccinia, reo, measles, parainfluenza, and vesicular stomatitis virus, at concentrations that are not toxic to host cells. nih.gov This analogue acts as a competitive inhibitor of AdoHcy hydrolase. nih.gov Its enhanced stability against enzymatic degradation by deamination and phosphorylation contributes to its improved therapeutic profile. nih.gov

Further exploration of the ribose ring has led to the synthesis of other important analogues:

3-Deazaaristeromycin (DZAri) : A carbocyclic analogue that shows potent biological activity. researchgate.net

3-Deazaneplanocin A (DZNep) : A cyclopentenyl analogue of this compound that is a powerful inhibitor of AdoHcy hydrolase. researchgate.net

2',3'-Dideoxy-3-deazaadenosine (ddDZA) : This analogue, along with other 2',3'-dideoxy nucleosides, has been investigated for its anti-HIV activity. nih.gov However, these particular analogues were found to be only marginal inhibitors of p24 antigen production in HIV-1 infected cells. researchgate.netnih.gov

The following table summarizes the inhibitory potency of various this compound analogues against human placental S-adenosylhomocysteine (AdoHcy) hydrolase and their anti-HIV-1 activity.

AnalogueModificationAdoHcy Hydrolase Inhibition PotencyAnti-HIV-1 Activity (p24 reduction)
DZNepCyclopentenyl ribose analogueVery HighPotent
NepACyclopentenyl adenosine analogueVery HighPotent
DZAriCarbocyclic ribose analogueHighPotent
DZNAriCarbocyclic nor-aristeromycin analogueHighMarginal
This compound (DZA)Parent CompoundModeratePotent
ddDZA2',3'-dideoxy ribose analogueLowMarginal
ddDZAri2',3'-dideoxy carbocyclic analogueLowMarginal
ddAdo2',3'-dideoxy adenosine analogueLowMarginal

Data derived from Gordon et al., 2003. researchgate.netnih.gov

The data indicate that while potent inhibition of AdoHcy hydrolase is a common feature of many active analogues, it does not always directly correlate with anti-HIV-1 activity. nih.gov For instance, DZNAri is a potent inhibitor of the enzyme but shows marginal anti-HIV-1 activity, which is attributed to its inability to be anabolically phosphorylated. researchgate.netnih.gov This suggests that for some antiviral effects, the generation of nucleotide metabolites that can inhibit other viral or cellular enzymes, such as reverse transcriptase, is also a crucial mechanism of action. nih.gov

Recent studies have also highlighted the potential of 3-deazapurine ribonucleosides against other viruses. For example, 3-deazaguanosine (B53920) has been found to strongly inhibit SARS-CoV-2 replication. bioworld.com

The development of quantitative structure-activity relationship (QSAR) models based on molecular mechanics has also been employed to predict the inhibitory potency of adenosine analogues against AdoHcy hydrolase, providing a valuable tool for the design and screening of new, more potent antiviral agents. researchgate.netnih.gov

Future Directions and Translational Perspectives

Identification of Novel Molecular Targets

While S-adenosylhomocysteine hydrolase (SAHH) is the canonical target of 3-Deazaadenosine, recent studies have identified additional molecular targets, suggesting its mechanisms of action are more diverse than previously understood. nih.gov This expansion of known targets opens new avenues for therapeutic applications.

One significant finding is the identification of MEK1/2 and IKKα/β as direct targets of 3-DA. nih.gov A 2020 study demonstrated that 3-DA directly suppresses the kinase activity of MEK1/2 and IKKα/β, which are key components of the AP-1 and NF-κB signaling pathways, respectively. nih.gov By preventing these kinases from interacting with their substrates (ERK and IκBα), 3-DA exerts potent anti-inflammatory effects. nih.gov This activity is independent of, but also complemented by, its inhibition of SAHH. nih.gov

In the context of oncology, computational studies have identified human p38γ protein kinase (MAPK12) as a promising novel target for this compound. nih.govresearchgate.net p38γ is a crucial signaling protein implicated in the progression of breast cancer. nih.gov Molecular docking and dynamics simulations suggest that 3-DA acts as a potent antagonist of p38γ, indicating its potential as a novel breast cancer therapeutic agent. nih.govresearchgate.net

These findings suggest that the biological effects of this compound are not solely dependent on the inhibition of methylation reactions via SAHH. The ability to directly engage other critical signaling kinases highlights a multi-faceted mechanism of action that could be exploited for various pathologies.

Novel Target Associated Pathway Potential Indication Key Findings
MEK1/2AP-1 SignalingInflammation3-DA directly suppresses MEK1/2 kinase activity, preventing ERK phosphorylation. nih.gov
IKKα/βNF-κB SignalingInflammation3-DA directly suppresses IKKα/β kinase activity, preventing IκBα phosphorylation. nih.gov
p38γ (MAPK12)MAPK CascadeBreast Cancer3-DA shows high-scoring and stable bonding interactions, acting as a potential antagonist. nih.govresearchgate.net

Development of this compound Analogs with Enhanced Specificity

A key strategy to improve the therapeutic profile of this compound is the development of analogs with enhanced specificity and potency. By modifying the core structure, researchers aim to create compounds that are more selective for a particular target enzyme or that have improved pharmacological properties.

Several classes of 3-DA analogs have been synthesized and evaluated:

Carbocyclic Analogs : The carbocyclic analog of this compound has been developed as a novel antiviral agent that targets S-adenosylhomocysteine hydrolase. acs.org

Halogenated Analogs : A series of halogenated 3-deaza-adenosine analogs have been tested for their efficacy against Mycobacterium tuberculosis. nih.gov Specifically, 2-Fluoro-3-deaza-adenosine, 3-fluoro-3-deaza-adenosine, and 2,3-difluoro-3-deaza-adenosine demonstrated antitubercular activity that was dependent on adenosine (B11128) kinase. nih.gov Notably, these compounds were found to be significantly better substrates for the M. tuberculosis adenosine kinase than for the human equivalent, suggesting a potential for selective toxicity. nih.gov

Sequence-Specific Analogs : For applications involving the modulation of the interferon pathway, sequence-specific this compound-substituted analogues of p5'A2'p5'A2'p5'A have been synthesized. nih.gov These analogs were designed to probe the role of the adenine (B156593) ring's nitrogen-3 in activating RNase L. nih.gov Analogs with substitutions at the 5'- or 2'-terminal positions were as effective as the natural activator, whereas substitution at the internal adenosine residue diminished activity, providing insights into the structural requirements for RNase L activation. nih.gov

The development of such analogs is crucial for fine-tuning the biological activity of 3-DA, potentially reducing off-target effects and creating more effective agents for specific diseases like tuberculosis or viral infections. acs.orgnih.gov

Analog Class Example(s) Target/Application Key Finding
Halogenated Analogs2-Fluoro-3-deaza-adenosine, 3-fluoro-3-deaza-adenosineMycobacterium tuberculosis Adenosine KinaseExhibited Ado kinase-dependent antitubercular activity and were >10-fold better substrates for the microbial enzyme vs. the human homologue. nih.gov
Sequence-Specific Analogsp5'(c(3)A)2'p5'A2'p5'A, p5'A2'p5'A2'p5'(c(3)A)RNase L ActivationSubstitution at terminal positions maintained high activity, while internal substitution reduced it, clarifying structural requirements for interaction. nih.gov
Carbocyclic AnalogsCarbocyclic this compoundS-adenosylhomocysteine hydrolaseDeveloped as a novel antiviral agent. acs.org

Strategies for Improving Therapeutic Efficacy and Targeted Delivery

To maximize the therapeutic potential of this compound and its analogs while minimizing systemic exposure, advanced drug delivery strategies are being explored. These approaches aim to concentrate the therapeutic agent at the site of disease, thereby enhancing efficacy and reducing potential side effects. mdpi.com

Passive Targeting: This strategy leverages the unique characteristics of tumor vasculature, which is often leaky and disorganized. Nanoparticles or large molecules can preferentially accumulate in tumor tissue through this "enhanced permeability and retention" (EPR) effect. mdpi.com

Active Targeting: This involves conjugating the drug to a ligand that specifically binds to molecules overexpressed on the surface of target cells. mdpi.com For cancer applications, this could involve antibodies or their fragments that recognize tumor-specific antigens. mdpi.combostongene.com

Cell-Based Delivery: This innovative approach uses cells with a natural tropism for tumors or sites of inflammation as delivery vehicles. mdpi.com

For this compound, specific strategies could include:

Lipid Nanoparticles (LNPs): These carriers are biocompatible and have been successfully used for RNA-based vaccines. mdpi.com Encapsulating 3-DA or its analogs in LNPs could improve solubility, stability, and targeted delivery to tissues like the liver. mdpi.comcolumbia.edu

Cellular Therapy Enhancement: Research has shown that 3-DA can alleviate cellular senescence, a major barrier in the ex vivo expansion of stem cells. nih.gov Treating geriatric muscle stem cells or human umbilical cord blood cells with 3-DA ex vivo was sufficient to enhance their proliferative potential and engraftment efficiency in mice. nih.gov This suggests a novel application of 3-DA not as a directly delivered drug, but as a tool to improve the efficacy of cell-based therapies. nih.gov

By integrating these delivery systems, the therapeutic window of this compound could be significantly widened, allowing for more effective treatment of localized diseases like solid tumors or inflammatory conditions.

Integration with Combinatorial Therapies

The multifaceted mechanism of action of this compound makes it an attractive candidate for combination therapies. By targeting multiple pathways simultaneously, combination strategies can achieve synergistic effects, overcome drug resistance, and enhance therapeutic outcomes.

Oncology: In cancer treatment, 3-DA's anti-proliferative effects, stemming from its interference with Ras signaling and induction of cell cycle arrest, could be combined with conventional chemotherapeutics. ahajournals.orgnih.gov Its ability to modulate the epigenetic landscape via methylation inhibition could also re-sensitize tumors to other treatments. Furthermore, its newly identified role as a p38γ antagonist could be paired with other MAPK pathway inhibitors. nih.govresearchgate.net The expression profiles of immune checkpoint genes combined with ADC targets can help guide the development of new immunotherapy approaches. bostongene.com

Inflammatory Diseases: As a potent anti-inflammatory agent that inhibits both the NF-κB and AP-1 pathways, 3-DA could be combined with other anti-inflammatory drugs. nih.gov For instance, in cardiovascular disease, its ability to prevent smooth muscle cell proliferation could be combined with anti-platelet agents to treat and prevent restenosis after angioplasty. ahajournals.org

Infectious Diseases: Given its broad-spectrum antiviral activity, which is largely mediated by the inhibition of m⁶A RNA modification required by many viruses for replication, 3-DA could be used in combination with other antiviral drugs that have different mechanisms of action. frontiersin.orgnih.gov This could be particularly valuable in combating drug-resistant viral strains or in treating severe infections like Ebola. apexbt.com

Exploration of New Indications Based on Mechanistic Insights

The expanding understanding of this compound's molecular mechanisms is paving the way for its exploration in new therapeutic areas beyond its initial antiviral and anti-inflammatory applications.

Age-Related Diseases and Regenerative Medicine: A significant recent discovery is the ability of 3-DA to alleviate cellular senescence. nih.gov By inhibiting S-adenosylhomocysteinase (AHCY), 3-DA reduces levels of the epigenetic mark H3K36me3 and affects the transcriptional program of senescent cells. nih.gov This was shown to increase the proliferative and regenerative capacity of aged muscle stem cells and improve the engraftment of human umbilical cord blood cells. nih.gov These findings position 3-DA as a promising agent for enhancing cellular therapies and potentially treating age-related degenerative diseases. nih.gov

Cardiovascular Disease: this compound has been shown to prevent vascular smooth muscle cell (VSMC) proliferation and migration by interfering with Ras signaling. ahajournals.orgnih.gov It inhibits Ras carboxyl methylation, which is critical for its membrane translocation and activity, thereby blocking downstream mitogenic signaling through ERK1/2 and Akt. ahajournals.org In a mouse model, dietary administration of 3-DA significantly reduced neointima formation after arterial injury, suggesting its potential as a novel therapy to prevent vascular proliferative diseases such as in-stent restenosis. ahajournals.orgnih.gov

Viral Infections: While its antiviral properties are known, the specific mechanism related to N6-methyladenosine (m⁶A) modification has brought new focus. For some viruses, like Coxsackievirus B3 (CVB3) and Japanese encephalitis virus (JEV), m⁶A modification promotes viral replication, and 3-DA treatment significantly reduces it. nih.govnih.gov Conversely, for other viruses, this modification may be inhibitory. This nuanced, virus-specific role of m⁶A modification opens up a more targeted approach to using 3-DA as an antiviral, potentially tailored to the specific epitranscriptomic dependencies of each virus. frontiersin.orgresearchgate.net

Q & A

Basic Mechanism: How does 3-Deazaadenosine inhibit S-adenosylhomocysteine (SAH) hydrolase, and what are the downstream effects on cellular methylation processes?

This compound competitively inhibits SAH hydrolase (Ki = 3.9 µM), blocking the reversible hydrolysis of SAH to adenosine and homocysteine. This results in intracellular SAH accumulation, elevating the SAH/S-adenosylmethionine (SAM) ratio. Increased SAH levels competitively inhibit SAM-dependent methyltransferases, globally suppressing methylation reactions (e.g., DNA, RNA, protein methylation). Researchers should monitor SAM/SAH ratios via HPLC or mass spectrometry to validate enzymatic inhibition .

Experimental Design: What are optimal concentrations and treatment durations for in vitro studies targeting viral replication inhibition?

In primate and murine cell lines (e.g., Vero E6, RAW 264.7), 2 µg/mL (≈7.5 µM) of this compound reduces viral replication (e.g., Ebola, Marburg) by 3 logs. However, increasing concentrations 100-fold (e.g., 200 µg/mL) does not enhance efficacy, suggesting saturation of SAH hydrolase inhibition. Treatment durations typically span 24–72 hours post-infection. Critical controls include measuring cytotoxicity (e.g., MTT assays) and validating SAH accumulation via enzymatic assays .

Advanced Mechanism: How does this compound modulate NF-κB and AP-1 signaling pathways in inflammatory responses?

In LPS-stimulated macrophages, this compound (100 µM) suppresses NF-κB transcriptional activity by two mechanisms: (1) Enhancing proteolytic degradation of IκBα (but not IκBβ), facilitating NF-κB nuclear translocation; (2) Inhibiting SAM-dependent methylation of NF-κB co-activators, reducing DNA binding. Concurrently, it blocks AP-1-driven cytokine expression (e.g., TNF-α) by depleting methyl donors required for JAK/STAT signaling. Researchers should pair ChIP-seq for NF-κB binding with RNA-seq to dissect methylation-dependent transcriptional regulation .

Data Contradiction: Why do studies report variable efficacy of this compound across cell lines or viral models?

Discrepancies arise from:

  • Cell-specific SAH hydrolase expression : High endogenous SAH hydrolase activity may require higher inhibitor concentrations.
  • Compensatory pathways : Some viruses (e.g., HIV-1) exploit alternative methyltransferases unaffected by SAH accumulation.
  • SAH stability : SAH degrades rapidly in serum-containing media, necessitating serum-free conditions for prolonged inhibition.
    To address variability, pre-screen cell lines for SAH hydrolase activity and include homocysteine supplementation to stabilize SAH .

Methodological Challenge: What controls are essential when studying RNA methylation (e.g., m6A) using this compound?

  • Positive controls : Use siRNA targeting SAH hydrolase or alternative inhibitors (e.g., DZNep) to confirm methylation inhibition.
  • SAH/SAM quantification : Validate enzymatic inhibition via LC-MS/MS.
  • Rescue experiments : Co-treat with exogenous SAM (100–500 µM) to reverse methylation suppression.
  • Off-target checks : Assess adenosine deaminase activity, as structural analogs may interfere with adenosine metabolism.
  • m6A mapping : Combine SRAMP prediction tools with MeRIP-seq to distinguish direct methylation effects from transcriptional changes .

Translational Impact: How does this compound influence vascular smooth muscle cell (VSMC) proliferation in atherosclerosis models?

In rat VSMCs, this compound (10 mg/kg in chow) upregulates p21 and p27 cyclin-dependent kinase inhibitors, arresting cells in G1/S phase. It also reduces retinoblastoma protein (Rb) hyperphosphorylation, blocking E2F-mediated proliferation. In vivo, this prevents neointima formation post-balloon injury. Researchers should pair RNA-seq with phosphoproteomics to identify methylation-dependent signaling hubs (e.g., Ras/ERK) and validate findings in ApoE−/− mouse models .

Advanced Application: Can this compound synergize with epigenetic therapies in myeloid malignancies?

Yes. In myelodysplastic syndromes (MDS), this compound enhances the efficacy of EZH2 inhibitors (e.g., DZNep) by:

  • Depleting SAM pools, reducing H3K27me3 levels.
  • Downregulating KDM2B/let-7b/EZH2 axis activity, derepressing tumor suppressors.
    Dose optimization is critical to avoid overlapping toxicities (e.g., hepatotoxicity). Combinatorial studies should use methyl-specific antibodies (e.g., H3K27me3) and qRT-PCR for miR-let-7b .

Technical Consideration: How does this compound affect RNA stability in methylation-sensitive assays?

By inhibiting m6A methylation, this compound prolongs RNA half-life (e.g., EGFR mRNA in cancer cells). However, SAH accumulation may indirectly activate RNases via unfolded protein response (UPR) pathways. Researchers should:

  • Perform actinomycin D chase assays to measure RNA stability.
  • Monitor UPR markers (e.g., BiP, CHOP) via immunoblotting.
  • Compare results with METTL3/14 knockdown models .

Limitations: What are key pitfalls in interpreting this compound data in vivo?

  • Pharmacokinetics : Rapid clearance (t1/2 ≈ 2 hours in rodents) necessitates sustained delivery methods (e.g., osmotic pumps).
  • Off-target adenosine receptor agonism : High doses (>50 µM) may activate A2A receptors, confounding anti-inflammatory effects.
  • Tissue specificity : Poor blood-brain barrier penetration limits CNS applications.
    Mitigate these by using deuterated analogs or co-administering adenosine receptor antagonists (e.g., SCH58261) .

Future Directions: What understudied pathways could benefit from this compound application?

  • Circadian regulation : SAM depletion may alter CLOCK/BMAL1 methylation, affecting circadian gene expression.
  • Mitochondrial epigenetics : Investigate methylation of mtDNA and electron transport chain proteins.
  • Viral immune evasion : Characterize its role in preventing m6A-mediated immune evasion by RNA viruses (e.g., SARS-CoV-2).
    Pilot studies should integrate single-cell ATAC-seq and metabolomics to map novel methylation networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.